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Protein hydrolyzates, vegetable - 100209-45-8

Protein hydrolyzates, vegetable

Catalog Number: EVT-1507800
CAS Number: 100209-45-8
Molecular Formula: C37H66O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Production
The synthesis of hydrolyzed vegetable protein involves two primary methods: acid hydrolysis and enzymatic hydrolysis.

  1. Acid Hydrolysis:
    • Proteins are treated with a diluted hydrochloric acid solution (15-20%) at temperatures ranging from 90 to 120 °C for several hours.
    • After hydrolysis, the mixture is neutralized with sodium hydroxide or sodium carbonate to achieve a pH of 5 to 6. This process can yield significant amounts of salt as a byproduct .
  2. Enzymatic Hydrolysis:
    • In this method, proteases are added to a mixture of defatted vegetable protein and water. The reaction is maintained at an optimal pH for enzyme activity.
    • The hydrolysis can take up to 24 hours, after which the mixture is heated to inactivate the enzymes and then filtered to remove insoluble materials .

Technical Details
The choice of method affects the final product's flavor profile, nutritional content, and potential allergenicity. Enzymatic methods allow for more precise control over the hydrolysis process and result in a product with lower salt content compared to acid hydrolysis .

Molecular Structure Analysis

Structure of Hydrolyzed Vegetable Protein
Hydrolyzed vegetable protein consists primarily of free amino acids and peptides. The molecular structure varies depending on the source material and the method of hydrolysis used. Typically, these proteins contain a diverse array of amino acids, including glutamic acid, which contributes to their savory flavor profile.

Data on Molecular Composition
The average molecular weight of peptides in hydrolyzed vegetable protein typically ranges from 200 to 2000 Daltons. The specific amino acid composition can vary significantly based on the original protein source used for hydrolysis .

Chemical Reactions Analysis

Reactions Involved in Hydrolysis
The chemical reactions involved in producing hydrolyzed vegetable protein include:

  • Hydrolysis Reaction: The breaking of peptide bonds in proteins through the addition of water (hydrolysis) facilitated by either acid or enzymes.
  • Neutralization Reaction: Following acid hydrolysis, the remaining hydrochloric acid is neutralized with sodium hydroxide or sodium carbonate, forming sodium chloride as a byproduct.

Technical Details on Reaction Conditions
In enzymatic processes, specific proteases are chosen based on their ability to cleave peptide bonds at particular sites within the protein structure. This selectivity allows for tailored flavor profiles and functional properties in the final product .

Mechanism of Action

Data on Mechanisms
Research indicates that certain peptides derived from hydrolyzed vegetable proteins may also exhibit bioactive properties that can influence human health positively. This includes potential antioxidant effects and modulation of immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a dark brown powder or liquid.
  • Flavor Profile: Characteristically meaty or savory due to high levels of glutamic acid.

Chemical Properties

  • pH Range: Generally neutralized to a pH between 5 and 6 post-hydrolysis.
  • Solubility: Highly soluble in water due to the presence of free amino acids and small peptides.

Relevant data suggests that these properties make hydrolyzed vegetable proteins suitable for various food applications where flavor enhancement is desired .

Applications

Hydrolyzed vegetable proteins find extensive use across several domains:

  • Food Industry: Commonly used as flavor enhancers in soups, sauces, snacks, and processed meats.
  • Nutritional Supplements: Due to their high amino acid content, they are often incorporated into dietary supplements aimed at improving protein intake.
  • Agricultural Applications: Emerging research highlights their potential use as biostimulants in plant growth enhancement due to their ability to influence metabolic processes within plants .

Properties

CAS Number

100209-45-8

Product Name

Protein hydrolyzates, vegetable

Molecular Formula

C37H66O7

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